

A Technical Guide to the Physicochemical Properties of 1-Methoxy-1-methylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methoxy-1-methylcyclopentane**

Cat. No.: **B14697417**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of **1-Methoxy-1-methylcyclopentane**. Due to a lack of extensive published experimental data for this specific compound, this guide presents a combination of computed data from chemical databases and detailed, generalized experimental protocols for the determination of key physicochemical properties. This information is intended to serve as a valuable resource for researchers and professionals working with this and structurally related compounds.

Core Physicochemical Properties

While specific experimental values for the boiling point, melting point, density, and refractive index of **1-Methoxy-1-methylcyclopentane** are not readily available in the current scientific literature, computed and cataloged data provide useful estimates.

Data Presentation

The following tables summarize the available quantitative data for **1-Methoxy-1-methylcyclopentane**.

Table 1: General and Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O	Guidechem[1]
Molecular Weight	114.19 g/mol	Guidechem[1], PubChem[2]
CAS Number	32818-40-9	Guidechem[1]
XLogP3-AA	1.5	Guidechem[1]
Hydrogen Bond Donor Count	0	Guidechem[1]
Hydrogen Bond Acceptor Count	1	Guidechem[1]
Rotatable Bond Count	1	Guidechem[1]
Topological Polar Surface Area	9.2 Å ²	Guidechem[1], PubChem[2]
Complexity	72.5	Guidechem[1]
Monoisotopic Mass	114.104465066 Da	Guidechem[1], PubChem[2]

Table 2: Spectroscopic Data

Spectrum Type	Data Availability	Source
Fourier-Transform Infrared Spectroscopy (FTIR)	1 available spectrum	SpectraBase[3]
Mass Spectrometry (MS) (Gas Chromatography)	1 available spectrum	SpectraBase[3]

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the primary physicochemical properties of a liquid organic compound such as **1-Methoxy-1-methylcyclopentane**.

Synthesis of 1-Methoxy-1-methylcyclopentane

A general method for the synthesis of **1-methoxy-1-methylcyclopentane** involves the reaction of 1-methylcyclopentene with methanol in the presence of an acid catalyst.[4]

Materials:

- 1-Methylcyclopentene
- Methanol (anhydrous)
- Acid catalyst (e.g., Amberlyst 15)
- Nitrogen gas
- Reaction flask (e.g., 3-neck round-bottom flask)
- Reflux condenser
- Heating mantle with stirrer
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Distillation apparatus

Procedure:

- To a 3-neck flask under a nitrogen atmosphere, add 1-methylcyclopentene, an excess of methanol, and the acid catalyst.[4]
- Equip the flask with a reflux condenser and a magnetic stirrer.
- Heat the reaction mixture to a temperature between 50-90°C with continuous stirring.[4]
- Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
- Upon completion, cool the mixture to room temperature.

- Filter the mixture to remove the solid catalyst.
- Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude product by fractional distillation to obtain pure **1-Methoxy-1-methylcyclopentane**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Distillation This method is suitable when a sufficient quantity of the substance (at least 5 mL) is available and also serves as a final purification step.

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle
- Boiling chips or magnetic stirrer

Procedure:

- Place approximately 5 mL of **1-Methoxy-1-methylcyclopentane** and a few boiling chips into the distillation flask.

- Set up the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
- Begin heating the flask gently.
- Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.
- Record the atmospheric pressure at the time of the measurement.

Method 2: Thiele Tube Method (Micro Scale) This method is ideal when only a small amount of the sample is available.

Apparatus:

- Thiele tube
- Mineral oil
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Thermometer
- Rubber band or wire to attach the test tube to the thermometer
- Bunsen burner or heating mantle

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
- Add a small amount of **1-Methoxy-1-methylcyclopentane** to the small test tube.
- Place the capillary tube (sealed end up) into the test tube.
- Attach the test tube to the thermometer.

- Immerse the setup in the Thiele tube, ensuring the sample is level with the middle of the oil bath.
- Gently heat the side arm of the Thiele tube.
- Observe a steady stream of bubbles emerging from the open end of the capillary tube.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance.

Method: Using a Graduated Cylinder and Balance This is a straightforward method for determining the density of a liquid.

Apparatus:

- Graduated cylinder (e.g., 10 mL or 25 mL)
- Analytical balance

Procedure:

- Measure the mass of a clean, dry graduated cylinder and record it.
- Carefully add a known volume of **1-Methoxy-1-methylcyclopentane** to the graduated cylinder. Read the volume from the bottom of the meniscus.
- Measure the mass of the graduated cylinder containing the liquid.
- Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
- Calculate the density using the formula: Density = Mass / Volume.

- Repeat the measurement several times and calculate the average density.

Determination of Refractive Index

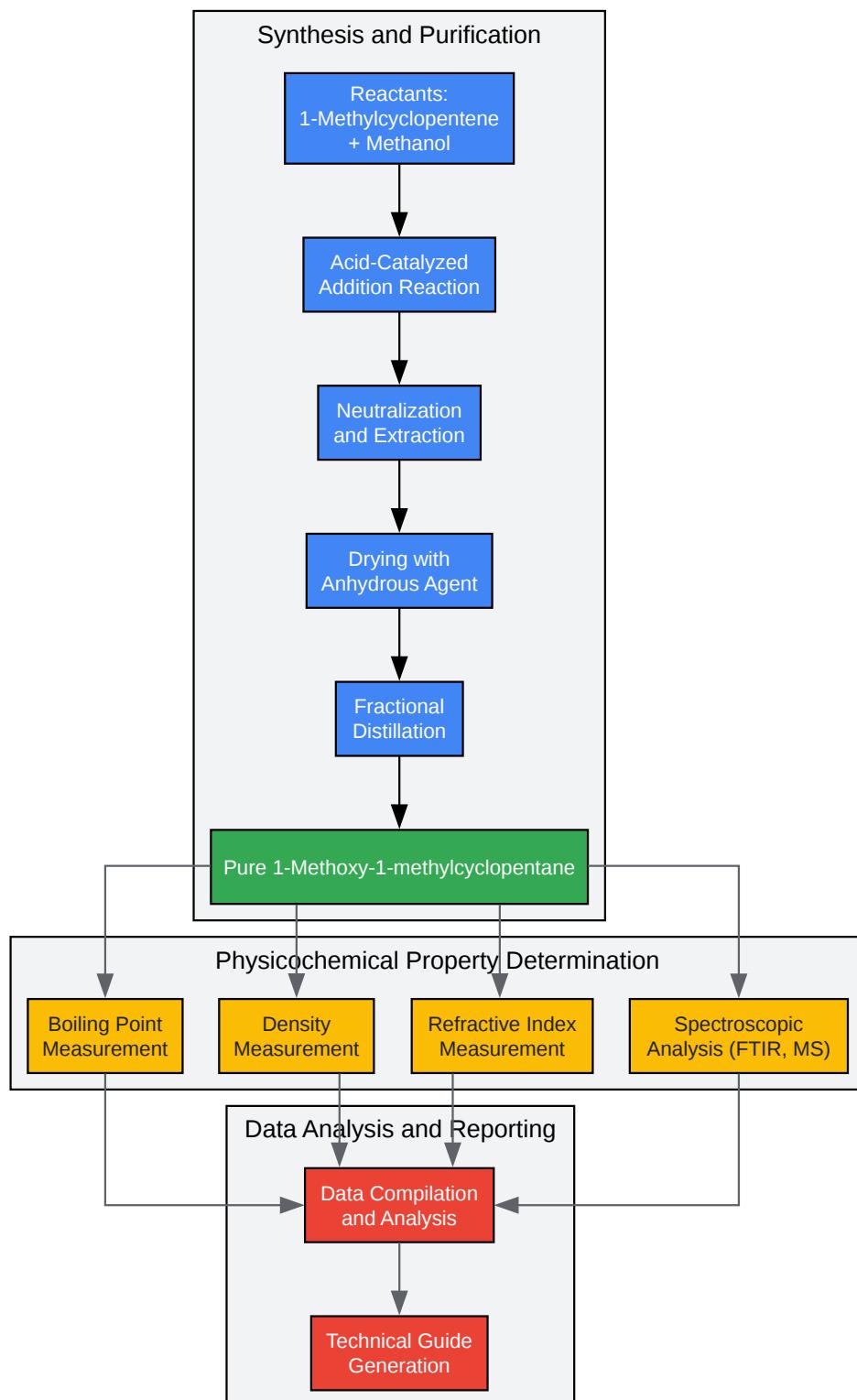
The refractive index is a dimensionless number that describes how fast light travels through the material.

Method: Using an Abbe Refractometer

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette
- Solvent for cleaning (e.g., acetone or ethanol)
- Lens paper

Procedure:


- Turn on the Abbe refractometer and the constant temperature water bath, setting the latter to a standard temperature (e.g., 20°C or 25°C). Allow the refractometer prisms to equilibrate to the set temperature.
- Using a clean dropper, place a few drops of **1-Methoxy-1-methylcyclopentane** onto the surface of the measuring prism.
- Close the prisms gently to spread the liquid into a thin film.
- Look through the eyepiece and adjust the light source and mirror to get the best illumination.
- Turn the coarse adjustment knob until the light and dark fields appear in the field of view.
- If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, black-and-white borderline is obtained.

- Use the fine adjustment knob to center the borderline on the crosshairs.
- Read the refractive index value from the scale.
- Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.

Visualizations

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of **1-Methoxy-1-methylcyclopentane**.

Workflow for Synthesis and Physicochemical Characterization

[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. (1S)-1-methoxy-2-methylcyclopentane | C7H14O | CID 89035331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 1-Methoxy-1-methylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14697417#physicochemical-properties-of-1-methoxy-1-methylcyclopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com